molecular formula Na2S2O4<br>Na2O4S2 B106510 Sodium Hydrosulfite, 85per cent CAS No. 7775-14-6

Sodium Hydrosulfite, 85per cent

Cat. No.: B106510
CAS No.: 7775-14-6
M. Wt: 174.11 g/mol
InChI Key: JVBXVOWTABLYPX-UHFFFAOYSA-L
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Description

Sodium hydrosulfite (Sodium dithionite, Sodium hypodisulfite, Na2S2O4) is a white crystalline sodium salt. It decomposes in the presence of atmospheric oxygen to afford sodium hydrogen sulfate. It has been prepared by reducing sodium hydrogen sulfite in sulfurous acid solution with zinc. It is widely used for the decolorization prior to dyeing of cloths in the textile industry.
Sodium dithionite is a whitish to light yellow crystalline solid having a sulfur dioxide-like odor. It spontaneously heats on contact with air and moisture. This heat may be sufficient to ignite surrounding combustible materials. Under prolonged exposure to fire or intense heat containers of this material may violently rupture. It is used in dyeing and to bleach paper pulp.
Sodium dithionite is an inorganic sodium salt that is the disodium salt of dithionous acid. It has a role as a reducing agent and a bleaching agent. It contains a dithionite(2-).
Dithionite. The dithionous acid ion and its salts.

Mechanism of Action

Target of Action

Sodium Hydrosulfite, also known as Sodium Dithionite (Na2S2O4), is primarily a reducing agent . It targets various chemical compounds, particularly aromatic nitro and diazonium compounds, and reduces them to anilines .

Mode of Action

Sodium Hydrosulfite interacts with its targets through a reduction process . It couples with formaldehyde to form a stable sodium formaldehyde sulfoxylate, which is then titrated with iodine . Any sulfites present are rendered unreactive to iodine by the formaldehyde .

Biochemical Pathways

The biochemical pathways affected by Sodium Hydrosulfite are primarily reduction pathways . The compound’s reducing ability enables it to alter the chemical structure of its targets, leading to downstream effects such as the conversion of aromatic nitro and diazonium compounds to anilines .

Pharmacokinetics

It’s known that sodium hydrosulfite is an active reducing agent, and exposure to humid air from the time the lot is sampled until it is analyzed could seriously alter the strength of active chemicals .

Result of Action

The primary result of Sodium Hydrosulfite’s action is the reduction of targeted compounds . For example, it enables the reduction of aromatic nitro and diazonium compounds to anilines . This change in chemical structure can have significant implications in various chemical processes.

Action Environment

The action of Sodium Hydrosulfite is influenced by environmental factors. It is stable in dry air but decomposes in hot water and in acid solutions . The amount of Hydrogen Sulfide gas evolved from Sodium Hydrosulfite solutions is noticeably increased when the pH of the solution is below the pH of 10.2 . This happens when the solution comes into contact with acidic materials or other materials that have a pH lower than 10.2 . The evolution of Hydrogen Sulfide gas can also be increased when the solution is heated above 120 °C .

Biochemical Analysis

Biochemical Properties

Sodium Hydrosulfite can participate in biochemical reactions as a reducing agent. It can donate electrons to other molecules, such as enzymes and proteins, thereby altering their structure and function. The exact nature of these interactions depends on the specific biomolecules involved .

Cellular Effects

The effects of Sodium Hydrosulfite on cells are complex and can vary depending on the cell type and the concentration of Sodium Hydrosulfite. It can influence cell function by altering the redox state of the cell, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Sodium Hydrosulfite exerts its effects primarily through its role as a reducing agent. It can bind to biomolecules and donate electrons, leading to changes in the structure and function of these molecules. This can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Sodium Hydrosulfite can change over time. This is due to its instability and tendency to degrade, especially when exposed to air. Long-term effects on cellular function observed in in vitro or in vivo studies include changes in cell viability, proliferation, and differentiation .

Dosage Effects in Animal Models

The effects of Sodium Hydrosulfite in animal models can vary with different dosages. At low doses, Sodium Hydrosulfite may have beneficial effects, such as reducing oxidative stress. At high doses, it can have toxic or adverse effects, such as causing damage to cells and tissues .

Metabolic Pathways

Sodium Hydrosulfite can be involved in various metabolic pathways. As a reducing agent, it can interact with enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Within cells and tissues, Sodium Hydrosulfite can be transported and distributed through various mechanisms. These may involve specific transporters or binding proteins. The localization or accumulation of Sodium Hydrosulfite can be influenced by these factors .

Subcellular Localization

The subcellular localization of Sodium Hydrosulfite can affect its activity or function. Depending on its localization, Sodium Hydrosulfite can interact with different biomolecules and exert different effects. For example, if localized in the mitochondria, it could potentially influence mitochondrial function and energy metabolism .

Properties

InChI

InChI=1S/2Na.H2O4S2/c;;1-5(2)6(3)4/h;;(H,1,2)(H,3,4)/q2*+1;/p-2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVBXVOWTABLYPX-UHFFFAOYSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[O-]S(=O)S(=O)[O-].[Na+].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Na2O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Sodium dithionite (Na2S2O4)
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0303398
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium Hydrosulfite, 85per cent

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